Tetraisothiocyanatosilane Tetraisothiocyanatosilane
Brand Name: Vulcanchem
CAS No.: 6544-02-1
VCID: VC3709933
InChI: InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12
SMILES: C(=N[Si](N=C=S)(N=C=S)N=C=S)=S
Molecular Formula: C4N4S4Si
Molecular Weight: 260.4 g/mol

Tetraisothiocyanatosilane

CAS No.: 6544-02-1

Cat. No.: VC3709933

Molecular Formula: C4N4S4Si

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

Tetraisothiocyanatosilane - 6544-02-1

Specification

CAS No. 6544-02-1
Molecular Formula C4N4S4Si
Molecular Weight 260.4 g/mol
IUPAC Name tetraisothiocyanatosilane
Standard InChI InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12
Standard InChI Key NOGBKWXHNPDHFA-UHFFFAOYSA-N
SMILES C(=N[Si](N=C=S)(N=C=S)N=C=S)=S
Canonical SMILES C(=N[Si](N=C=S)(N=C=S)N=C=S)=S

Introduction

Structural Characteristics

Tetraisothiocyanatosilane features a tetrahedral arrangement of four isothiocyanate groups around a central silicon atom. Each isothiocyanate group consists of a nitrogen atom bonded to the silicon, followed by a carbon atom and terminating with a sulfur atom. This arrangement creates a unique electronic and geometric structure that influences the compound's chemical behavior.

Molecular Identifiers and Representations

The molecular structure of tetraisothiocyanatosilane can be represented through various chemical notation systems. These standardized identifiers allow for precise communication about the compound's structure across scientific platforms.

Identifier TypeValue
Molecular FormulaC₄N₄S₄Si
SMILES NotationS=C=NSi(N=C=S)N=C=S
Canonical SMILESS=C=NSi(N=C=S)N=C=S
InChIInChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12
InChIKeyNOGBKWXHNPDHFA-UHFFFAOYSA-N

The compound's structure reflects the tetrahedral geometry typical of silicon with sp³ hybridization, where the silicon atom bonds with four nitrogen atoms, each of which continues into an isothiocyanate group . This architecture contributes to the compound's physical and chemical properties, including its reactivity patterns and thermal behavior.

Physical and Chemical Properties

Tetraisothiocyanatosilane possesses distinct physical and chemical properties that influence its behavior in various environments and reactions. Comprehensive data on these properties provides insight into potential applications and handling considerations.

Basic Physical Properties

The following table summarizes the key physical properties of tetraisothiocyanatosilane as documented in scientific literature:

PropertyValueSource
Molecular Weight260.415 g/mol
Physical State (20°C)Solid/Crystal-Powder
ColorSlightly pale yellow to Yellow
Melting Point145°C
Boiling Point268.5±23.0°C at 760 mmHg / 313°C
Density1.4±0.1 g/cm³ / 1.41 g/cm³ at 20°C
Flash Point116.2±22.6°C
Vapor Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.679
LogP7.57
Exact Mass259.877502

These physical characteristics indicate that tetraisothiocyanatosilane is a yellow solid at room temperature with a relatively high boiling point, suggesting significant intermolecular forces. The compound's logP value of 7.57 suggests it is highly lipophilic, which has implications for its solubility behavior and potential biological interactions .

Spectroscopic Properties

Limited spectroscopic data is available for tetraisothiocyanatosilane, with the most notable being its ionization energy:

PropertyValueMethodReference
Ionization Energy9.73 eVPhotoelectron SpectroscopyVeszpremi, Pasinszki, et al., 1991

This vertical ionization energy value was determined through photoelectron spectroscopic studies that examined the relationship between the geometrical and electronic structure of silicon pseudohalides .

Predicted Collision Cross Section

Predicted collision cross section (CCS) data provides insights into the three-dimensional structure and potential mass spectrometric behavior of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺260.88478158.8
[M+Na]⁺282.86672163.8
[M+NH₄]⁺277.91132165.3
[M+K]⁺298.84066151.7
[M-H]⁻258.87022160.0
[M+Na-2H]⁻280.85217159.5
[M]⁺259.87695161.0
[M]⁻259.87805161.0

These predicted values are useful for analytical chemists working with mass spectrometry and ion mobility techniques, as they provide reference points for the identification and characterization of tetraisothiocyanatosilane in complex mixtures .

Hazard TypeClassification
Acute Toxicity (Oral)Category 4
Acute Toxicity (Inhalation)Category 4
Skin Corrosion/IrritationCategory 1C
Serious Eye Damage/Eye IrritationCategory 1

These classifications indicate that the compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage .

Stability and Reactivity

Understanding the stability and reactivity of tetraisothiocyanatosilane is essential for predicting its behavior in various chemical environments and for designing safe storage and handling procedures.

Regulatory Information

Tetraisothiocyanatosilane falls under specific regulatory classifications:

  • HS Code: 2931900090 (other organo-inorganic compounds)

  • VAT: 17.0%

  • Tax rebate rate: 13.0%

  • Supervision conditions: Requires certificates of inspection for goods inward and outward

  • MFN tariff: 6.5%

  • General tariff: 30.0%

These regulatory classifications provide context for international trade and taxation of this compound.

Research Context and Significance

The scientific interest in tetraisothiocyanatosilane appears primarily in the context of fundamental studies of silicon pseudohalides rather than in applied research contexts.

Spectroscopic Studies

One significant research investigation involving tetraisothiocyanatosilane was conducted by Veszpremi, Pasinszki, et al. in 1991. Their work focused on photoelectron spectroscopic studies of silicon pseudohalides, including tetraisothiocyanatosilane, to understand the relationship between geometrical and electronic structure in these compounds .

This research provided insights into the electronic properties of tetraisothiocyanatosilane, determining its vertical ionization energy to be 9.73 eV using photoelectron spectroscopy. Such fundamental studies contribute to the broader understanding of organosilicon chemistry and the electronic behavior of pseudohalide compounds.

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